3-Oxopentanedioic acid

概述

描述

3-Oxopentanedioic acid, also known as 3-oxoglutaric acid, is a simple dicarboxylic acid with the molecular formula C5H6O5. It is a five-carbon keto acid that plays a significant role in various biochemical processes. This compound is known for its involvement in the tricarboxylic acid cycle (TCA cycle), where it acts as an intermediate. It is also used in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: 3-Oxopentanedioic acid can be synthesized through several methods. One common method involves the oxidation of acetoacetate. The process includes the following steps:

Oxidation Reaction: Acetoacetate is added to a solvent, followed by the addition of an oxidant. The reaction is carried out to obtain the desired product.

Condensation Reaction: The first product is then reacted with a carbonic ester in the presence of an alkali to form a second product.

Hydrolysis Reaction: The second product is hydrolyzed in water with a catalyst under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of environmentally friendly oxidants and catalysts is preferred to ensure high conversion rates and product quality. The process is designed to be cost-effective, safe, and suitable for mass production .

化学反应分析

Types of Reactions: 3-Oxopentanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other keto acids.

Reduction: Reduction reactions can convert it into hydroxy acids.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidants include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Further oxidation can produce compounds like oxaloacetic acid.

Reduction: Reduction can yield hydroxy acids such as 3-hydroxyglutaric acid.

Substitution: Substitution reactions can lead to the formation of various derivatives, including esters and amides

科学研究应用

Chemical Properties and Structure

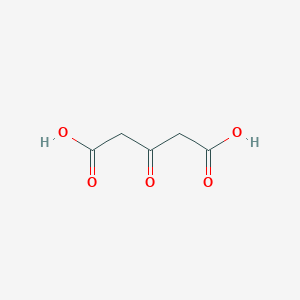

- IUPAC Name : 3-Oxopentanedioic acid

- Molecular Formula : CHO

- Molecular Weight : 146.10 g/mol

- CAS Number : 542-05-2

This compound features two carboxylic acid groups and a keto group, making it a dicarboxylic acid with unique reactivity suitable for various synthetic pathways.

Organic Synthesis

Building Block in Organic Chemistry

This compound is primarily utilized as a building block in organic synthesis. It serves as a precursor for the synthesis of various organic compounds, including:

- Tropinone : A key intermediate in the synthesis of alkaloids.

- Heterocyclic Compounds : Used in the formation of complex ring structures through reactions such as the Weiss-Cook reaction, which produces cis-bicyclo[3.3.0]octane-3,7-dione from diacyl ketones .

Pharmaceutical Applications

Role in Drug Development

The compound is significant in pharmaceutical research due to its metabolic relevance and potential therapeutic applications:

- Metabolic Studies : this compound is involved in metabolic pathways and is studied for its role in cellular metabolism and energy production .

- Diagnostic Marker : Its presence in urine can indicate overgrowth of harmful gut flora, such as Candida albicans, making it useful in clinical diagnostics .

Biochemical Research

Research on Metabolic Pathways

In biochemical research, this compound is investigated for its role as an endogenous metabolite:

- Cellular Mechanisms : It has been studied for its effects on apoptosis, autophagy, and cell cycle regulation, contributing to our understanding of cancer biology and metabolic disorders .

- Enzyme Substrate : It acts as a substrate for various enzymes involved in metabolic pathways, enhancing our understanding of enzyme kinetics and function.

Case Study 1: Synthesis of Tropinone

A study demonstrated the synthesis of tropinone from this compound through a series of reactions involving cyclization and reduction steps. This pathway highlights the compound's utility in synthesizing complex alkaloids essential for pharmaceutical applications.

Case Study 2: Diagnostic Use

Research has shown that elevated levels of this compound in urine correlate with dysbiosis (microbial imbalance) in the gut. This finding supports its application as a biomarker for diagnosing gut-related health issues.

Summary Table of Applications

作用机制

The mechanism of action of 3-oxopentanedioic acid involves its role as an intermediate in the TCA cycle. It participates in the conversion of succinyl-CoA to succinate, releasing energy in the form of ATP. This process is crucial for cellular respiration and energy production. The compound interacts with various enzymes and coenzymes, facilitating the transfer of electrons and the production of energy .

相似化合物的比较

Oxaloacetic Acid: Another intermediate in the TCA cycle, involved in similar biochemical processes.

3-Hydroxyglutaric Acid: A reduction product of 3-oxopentanedioic acid, with similar structural features.

Succinic Acid: A dicarboxylic acid that also plays a role in the TCA cycle.

Uniqueness: this compound is unique due to its keto group, which allows it to participate in a variety of chemical reactions. Its role as an intermediate in the TCA cycle makes it essential for energy production and metabolic processes .

生物活性

3-Oxopentanedioic acid, also known as 3-oxoglutaric acid or 1,3-acetonedicarboxylic acid, is a dicarboxylic acid with significant implications in biological systems. This compound, identified by the CAS number 542-05-2, has been studied for its metabolic roles and potential therapeutic applications. This article explores its biological activity, including enzyme interactions, metabolic pathways, and implications in health conditions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 146.098 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 408.4 ± 30.0 °C |

| Melting Point | 133 °C (dec.) |

Metabolic Role

This compound is not directly involved in the citric acid cycle but plays a role in various metabolic pathways. It is suggested to inhibit certain actions of alpha-ketoglutaric acid (2-oxoglutaric acid), an important metabolite in energy production and amino acid metabolism . The inhibition of enzymes such as TET2 by this compound indicates its potential influence on epigenetic regulation and gene expression .

Biological Activity

Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in cellular processes, particularly TET2, which is crucial for DNA demethylation and gene regulation . This inhibition may have implications for understanding various diseases, including cancer.

Indicator of Dysbiosis : Elevated levels of this compound in urine have been associated with dysbiosis, particularly related to the overgrowth of Candida species and other harmful gut microorganisms . This suggests that monitoring levels of this compound could serve as a biomarker for gut health.

Case Studies

A review of clinical data has highlighted the relevance of organic acids like this compound in diagnosing metabolic disorders. For instance, a case study involving patients with metabolic deficiencies showed abnormal levels of various organic acids, including elevated levels of oxoglutarate derivatives . These findings underscore the importance of measuring such metabolites in clinical settings.

Table: Summary of Case Studies Involving Organic Acids

| Case Number | Condition | Urinary Organic Acids Detected | Outcome |

|---|---|---|---|

| 5 | Metabolic disorder | Elevated 2-oxoglutarate | No abnormalities reported |

| 19 | Developmental delays | Abnormal organic acids | Developmental delays |

| 30 | Lactic acidosis | Elevated lactic and pyruvic acids | No abnormalities reported |

Research Findings

Recent studies have focused on the biochemical pathways involving this compound. For instance, comparative studies on enzyme activities related to CoA transferases have demonstrated the mitochondrial origins of these enzymes, suggesting a complex interplay between various organic acids in energy metabolism .

Additionally, investigations into the synthesis pathways indicate that this compound may play a role in synthesizing other biologically active compounds, further emphasizing its significance in metabolic networks .

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-oxopentanedioic acid in organic chemistry experiments?

- Methodological Answer : this compound is typically synthesized via condensation reactions involving β-keto acids or decarboxylation of acetonedicarboxylic acid derivatives. Key considerations include:

- Solubility : Use DMSO (120 mg/mL) for stock solutions due to its poor aqueous solubility (<0.1 mg/mL in H₂O) .

- Stability : Solutions degrade rapidly; store at -20°C and use within 1 month to avoid decomposition .

- Reaction Monitoring : Track reaction progress using NMR or LC-MS to confirm the formation of the β-dicarbonyl structure .

Q. How does this compound participate in classical organic synthesis pathways?

- Methodological Answer : The compound serves as a critical intermediate in the Robinson tropinone synthesis. Key steps include:

- Condensation Reactions : React with amines (e.g., piperidine) to form cyclic ketones, but downstream product formation depends on enzyme activity (e.g., polyketide synthase, PKS) .

- pH Sensitivity : Maintain neutral pH (5–7) for optimal keto-enol tautomerization, which influences halogenation and downstream by-product formation .

Advanced Research Questions

Q. How can contradictory data on pH-dependent halogenation of this compound be resolved?

- Methodological Answer : Evidence shows conflicting pH effects: while β-dicarbonyl halogenation is typically favored at higher pH, this compound exhibits higher dichloroacetic acid (DCAA) yield at pH 5.5 vs. pH 7. To resolve this:

- Mechanistic Analysis : Investigate rate-limiting steps (e.g., oxidative decarboxylation) using kinetic isotope effects or computational modeling .

- Experimental Replication : Compare chlorination under controlled conditions (e.g., buffer systems, oxidant concentrations) to isolate pH-specific variables .

Q. What experimental strategies address challenges in studying this compound’s role in biosynthetic pathways?

- Methodological Answer : In Huperzia serrata studies, downstream metabolite accumulation (e.g., l-lysine) occurs due to PKS inhibition. To mitigate this:

- Transcriptome-Metabolome Integration : Combine RNA-seq and LC-MS/MS to correlate gene expression (e.g., PKS, 2OGD) with metabolite levels .

- Enzyme Overexpression : Use heterologous systems (e.g., E. coli) to express PKS and bypass endogenous regulatory bottlenecks .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 210 nm) or tandem MS for high sensitivity .

- Isotopic Labeling : Use ¹³C-labeled standards to distinguish endogenous vs. exogenous sources in metabolic flux studies .

Q. Critical Research Gaps and Recommendations

- Mechanistic Studies : Elucidate the pH-dependent chlorination pathway using time-resolved spectroscopy .

- Biosynthetic Engineering : Optimize heterologous expression systems for enhanced metabolite yield .

- Environmental Impact : Assess this compound’s role in disinfection by-product formation in water treatment .

属性

IUPAC Name |

3-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTNCQMOKLOUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060252 | |

| Record name | 3-Ketoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white hygroscopic powder; [Acros Organics MSDS], Solid | |

| Record name | Acetonedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

542-05-2 | |

| Record name | 3-Oxopentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ketoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxoglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH7P7WO21P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 °C | |

| Record name | 3-Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。